molecular formula C10H20N2O4 B6582327 N'-(2,2-dimethoxyethyl)-N-(2-methylpropyl)ethanediamide CAS No. 1209604-37-4

N'-(2,2-dimethoxyethyl)-N-(2-methylpropyl)ethanediamide

Cat. No. B6582327
CAS RN: 1209604-37-4
M. Wt: 232.28 g/mol
InChI Key: UHDQUWCWAMFGRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,2-Dimethoxyethyl)-N-(2-methylpropyl)ethanediamide, otherwise known as DMPEA, is a naturally occurring compound found in a variety of plants and animals. It is a derivative of the amino acid lysine and is known to be involved in a variety of biochemical and physiological processes. DMPEA has been studied extensively by scientists and has been found to have a wide range of applications in various scientific fields.

Scientific Research Applications

DMPEA has been found to have a wide range of applications in scientific research. It has been used as a substrate in enzymatic studies, as a probe for enzyme-catalyzed reactions, and as an inhibitor of various enzymes. It has also been used to study the structure and function of proteins and other biological molecules, as well as to study the regulation of gene expression. Additionally, DMPEA has been used in the study of drug metabolism, drug delivery, and drug design.

Mechanism of Action

The exact mechanism of action of DMPEA is not fully understood. However, it is thought to interact with various enzymes, receptors, and other molecules in the body to produce its effects. It is believed that DMPEA binds to certain enzymes, such as monoamine oxidase, and inhibits their activity. This inhibition is thought to be responsible for the biochemical and physiological effects of DMPEA.
Biochemical and Physiological Effects
DMPEA has been found to have a variety of biochemical and physiological effects. It has been found to have an inhibitory effect on monoamine oxidase, which is an enzyme involved in the breakdown of neurotransmitters such as dopamine and serotonin. This inhibition of monoamine oxidase is thought to be responsible for the antidepressant-like effects of DMPEA. Additionally, DMPEA has been found to have anti-inflammatory, anti-oxidant, and neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DMPEA in laboratory experiments is its low cost and availability. It is also relatively easy to synthesize, making it a suitable choice for many experiments. Additionally, DMPEA is highly soluble in water, making it easy to work with in aqueous solutions. However, one of the main limitations of using DMPEA in laboratory experiments is its instability. It is highly sensitive to light and heat, and can easily degrade in the presence of both.

Future Directions

Given the wide range of applications of DMPEA, there are many potential future directions for research. One potential direction is to further study the biochemical and physiological effects of DMPEA, particularly in regards to its antidepressant-like effects. Additionally, further research could be conducted to explore the use of DMPEA in drug delivery and drug design. Finally, further research could be conducted to explore the potential therapeutic applications of DMPEA, such as its use as an anti-inflammatory or neuroprotective agent.

Synthesis Methods

DMPEA can be synthesized by a variety of methods. The most common method is the Mitsunobu reaction, which involves the reaction of an alkyl halide with an alcohol in the presence of a phosphine catalyst. This reaction produces a tertiary amine, which can then be reacted with a carboxylic acid to form DMPEA. Other methods of synthesis include the use of catalytic hydrogenation, microwave-assisted synthesis, and the use of organometallic reagents.

properties

IUPAC Name

N'-(2,2-dimethoxyethyl)-N-(2-methylpropyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O4/c1-7(2)5-11-9(13)10(14)12-6-8(15-3)16-4/h7-8H,5-6H2,1-4H3,(H,11,13)(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHDQUWCWAMFGRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C(=O)NCC(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(2,2-dimethoxyethyl)-N-(2-methylpropyl)ethanediamide

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